4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-ethylaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-bromobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is unique due to its specific structural features, such as the ethyl group on the aniline ring and the bromine atom on the benzoate moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
764653-62-5 |
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Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-2-16-3-11-20(12-4-16)27-22(29)23(30)28-26-15-17-5-13-21(14-6-17)32-24(31)18-7-9-19(25)10-8-18/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
MDJOIAOFRVWNDE-CVKSISIWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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